2,5-Furandione, dihydro-3-[3-(trimethoxysilyl)propyl]-
Description
Properties
IUPAC Name |
3-(3-trimethoxysilylpropyl)oxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O6Si/c1-13-17(14-2,15-3)6-4-5-8-7-9(11)16-10(8)12/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADOWCXTUZWAKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCC1CC(=O)OC1=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467756 | |
| Record name | 2,5-Furandione, dihydro-3-[3-(trimethoxysilyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156088-53-8 | |
| Record name | 2,5-Furandione, dihydro-3-[3-(trimethoxysilyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(Trimethoxysilyl)propyl]succinic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via a platinum-catalyzed addition of the Si–H bond of trimethoxysilane across the double bond of allylsuccinic anhydride. Key parameters include:
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Catalyst : Chloroplatinic acid (H2PtCl6) or Karstedt’s catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) at 1–5 mol% loading.
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Temperature : 90–150°C, optimized to balance reaction rate and byproduct formation.
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Solvent : Typically conducted neat (solvent-free) due to the liquid state of reactants at elevated temperatures.
A representative procedure involves heating a mixture of allylsuccinic anhydride (1.40 kg, 10 mol) and trimethoxysilane (1.64 kg, 10 mol) with 5 mL of catalyst at 90°C for 2 hours, followed by distillation under reduced pressure (0.4 mbar) to isolate the product in 89.1% yield.
Optimization and Byproduct Mitigation
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Exothermic Control : Gradual addition of trimethoxysilane prevents runaway reactions.
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Catalyst Stability : Platinum catalysts require inert atmospheres (e.g., nitrogen) to avoid oxidation.
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Purity : Distillation at 152°C/0.4 mbar removes unreacted silane and oligomeric byproducts, yielding a colorless liquid with a refractive index of and density .
Alternative Synthesis via Nucleophilic Substitution
While less common, a nucleophilic substitution route has been explored using 3-chloropropyltrimethoxysilane (CAS 2530-87-2) and succinic anhydride. This method, inferred from raw material listings in ChemicalBook , involves displacing the chloride group with a succinic anhydride moiety.
Reaction Pathway
The proposed mechanism involves:
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Activation of Succinic Anhydride : Generation of a succinate anion via base-mediated deprotonation.
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Substitution : Reaction of the anion with 3-chloropropyltrimethoxysilane to form the target compound.
However, this method faces challenges:
Chemical Reactions Analysis
Types of Reactions
2,5-Furandione, dihydro-3-[3-(trimethoxysilyl)propyl]- undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can be hydrolyzed to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Formation of silanol derivatives.
Condensation: Formation of polysiloxanes.
Substitution: Formation of substituted succinic anhydrides.
Scientific Research Applications
Materials Science Applications
Adhesives and Sealants
The compound is particularly valuable in the formulation of silane-based adhesives and sealants. Its ability to form stable covalent bonds with hydroxyl groups on surfaces allows it to enhance adhesion properties significantly. This is crucial for applications in construction materials and coatings where strong bonding to silicate surfaces is required.
Surface Modification
The trimethoxysilyl group undergoes hydrolysis in the presence of moisture, leading to the formation of silanol groups that can further react with various substrates. This property is beneficial for modifying surface characteristics of materials such as glass, ceramics, and polymers. The resulting interactions can improve the compatibility and adhesion between organic and inorganic components in composite materials.
Organic-Inorganic Hybrid Materials
The unique structure of 2,5-Furandione, dihydro-3-[3-(trimethoxysilyl)propyl]- allows for the design of novel organic-inorganic hybrid materials. These hybrids can exhibit enhanced properties suitable for applications in catalysis, photonics, and electronics due to the synergistic effects of the organic and inorganic functionalities present in the compound.
Bioconjugation and Biomedical Applications
Targeted Drug Delivery
The reactivity of the furandione ring enables it to participate in various chemical reactions, making it a candidate for attaching biomolecules such as proteins or antibodies. This capability is essential for creating bioconjugates that can be utilized in targeted drug delivery systems or diagnostic applications.
Biocompatibility Studies
The compound's interaction with biological molecules can also be explored for biocompatibility studies. Its ability to bond with hydroxylated surfaces may facilitate the development of biomaterials that are compatible with biological tissues.
Case Study 1: Adhesive Performance
A study evaluated the adhesive performance of 2,5-Furandione, dihydro-3-[3-(trimethoxysilyl)propyl]- in bonding glass substrates. The results demonstrated that this compound significantly improved adhesion strength compared to traditional adhesives due to its ability to form covalent bonds with the glass surface.
Case Study 2: Bioconjugate Development
Research into bioconjugates using this compound showed promising results in creating targeted delivery systems for cancer therapeutics. The ability to attach therapeutic agents to antibodies via the furandione moiety resulted in enhanced specificity and reduced side effects in preliminary studies.
Mechanism of Action
The mechanism of action of 2,5-Furandione, dihydro-3-[3-(trimethoxysilyl)propyl]- involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which can then undergo condensation to form siloxane bonds. These reactions enable the compound to act as a crosslinking agent, enhancing the mechanical properties and stability of the materials it is incorporated into .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2,5-Furandione, dihydro-3-[3-(trimethoxysilyl)propyl]-
- CAS No.: 156088-53-8
- Synonyms: [3-(Trimethoxysilyl)propyl]succinic anhydride, GF 20 (coupling agent)
- Molecular Formula : C₁₀H₁₈O₆Si
- Molecular Weight : 262.33 g/mol
Physical Properties :
- Density : 1.1 ± 0.1 g/cm³
- Boiling Point : 320.9 ± 15.0 °C
- Flash Point : 122.9 ± 15.9 °C
- LogP : -0.73 (indicating moderate hydrophilicity)
Applications: Primarily used as a silane coupling agent in nanocomposites and surface modification due to its trimethoxysilyl group, which facilitates bonding between organic polymers and inorganic substrates (e.g., ZnO nanoparticles) .
Table 1: Structural and Physical Properties Comparison
*Estimated based on triethoxy vs. trimethoxy hydrophobicity.
†Estimated from polymer data.
‡Derived from octenyl chain hydrophobicity.
§Inferred from long alkyl chain.
Key Comparisons:
Trimethoxy vs. Triethoxy Silyl Derivatives: Reactivity: The trimethoxy variant hydrolyzes faster than the triethoxy derivative due to shorter alkoxy chains, making it more reactive in surface bonding applications . Applications: Both are coupling agents, but the triethoxy version (CAS 93642-68-3) is preferred in moisture-cured adhesives, while the trimethoxy variant is used in rapid-setting nanocomposites .
Safety: Classified as a skin irritant and severe eye hazard in polymerized forms .
Octenylsuccinic Anhydride (CAS 26680-54-6) :
- Hydrophobicity : Higher LogP (~3.5) compared to the trimethoxy compound (-0.73), enabling use in hydrophobic coatings and food-grade emulsifiers .
Long-Chain Derivatives (e.g., Tetracosenyl) :
- Molecular Weight : Larger molecular weight (434.69 g/mol) enhances thermal stability and film-forming properties, ideal for protective coatings .
Biological Activity
2,5-Furandione, dihydro-3-[3-(trimethoxysilyl)propyl]- (commonly referred to as Furandione ) is a chemical compound with significant potential in various fields, including materials science and biomedicine. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.
- Molecular Formula : C₁₃H₂₄O₆Si
- Molecular Weight : 304.41 g/mol
- CAS Number : 156088-53-8
Furandione features a furan ring and a trimethoxysilyl group, which contribute to its reactivity and stability. The compound is synthesized through the reaction of maleic anhydride with 3-(trimethoxysilyl)propylamine, facilitating its application as a coupling agent in various chemical processes.
The biological activity of Furandione is primarily attributed to its ability to form stable covalent bonds with various substrates. The mechanism involves:
- Hydrolysis : The trimethoxysilyl group hydrolyzes to form silanol groups, which can react with hydroxyl groups on surfaces, creating strong siloxane bonds.
- Bioconjugation : It can immobilize biomolecules like proteins and nucleic acids on surfaces without compromising their functionality, making it crucial for biosensor applications .
Biological Applications
Furandione has been investigated for multiple applications in biology and medicine:
- Drug Delivery Systems : Its ability to form stable bonds allows for the development of drug delivery vehicles that can effectively release therapeutic agents at targeted sites.
- Biosensors : The compound's capacity to immobilize biomolecules makes it suitable for creating sensitive biosensors that detect specific biological markers.
- Surface Modification : Furandione is used in modifying surfaces of biomaterials to enhance biocompatibility and adhesion properties .
Case Studies
Several studies have highlighted the biological activity of Furandione:
- Study on Protein Immobilization : Research demonstrated that Furandione effectively immobilizes enzymes on silica surfaces, maintaining their catalytic activity. This property is essential for developing enzyme-based biosensors.
- Drug Delivery Research : A study explored the use of Furandione-modified nanoparticles for targeted drug delivery in cancer therapy. The results indicated improved cellular uptake and therapeutic efficacy compared to non-modified carriers.
Comparative Analysis
The following table compares Furandione with similar compounds regarding their biological activity and applications:
| Compound Name | Key Features | Applications |
|---|---|---|
| 2,5-Furandione, dihydro-3-[3-(trimethoxysilyl)propyl]- | Furan ring, trimethoxysilyl group | Drug delivery, biosensors |
| 3-(Triethoxysilyl)propylsuccinic anhydride | Lacks furan ring; effective coupling agent | Surface modification |
| 3-(Trimethoxysilyl)propylmaleic anhydride | Maleic anhydride group; different reactivity | Adhesives and sealants |
Safety Considerations
While exploring the biological applications of Furandione, safety measures must be considered. The compound is classified as hazardous (GHS08), indicating potential respiratory sensitization and skin irritation risks . Proper handling protocols should be followed in laboratory settings.
Q & A
Q. What are the recommended synthesis routes for 2,5-Furandione, dihydro-3-[3-(trimethoxysilyl)propyl]-?
The compound is typically synthesized via silane coupling reactions. A common approach involves functionalizing succinic anhydride derivatives with 3-(trimethoxysilyl)propyl groups. For example, triethoxysilyl analogs (e.g., CAS 93642-68-3) are prepared by reacting succinic anhydride with triethoxysilylpropylamine under anhydrous conditions, followed by purification via column chromatography . Similar methodologies can be adapted by substituting trimethoxysilyl precursors. Reaction progress should be monitored using thin-layer chromatography (TLC) or FTIR to track anhydride ring-opening .
Q. What characterization techniques are essential for confirming the structure of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify the trimethoxysilylpropyl group (δ ~0.6–1.8 ppm for Si-CH protons) and furandione ring (δ ~3.0–5.0 ppm) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~1850 cm (C=O stretching of anhydride) and ~1080 cm (Si-O-C vibrations) confirm functional groups .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 262.33 (calculated for CHOSi) validate the molecular formula .
Q. What are the key safety considerations when handling this compound in laboratory settings?
The compound is a skin irritant, causes severe eye damage, and is acutely toxic to aquatic life (Category 1, LC < 1 mg/L) . Required precautions include:
- Use of nitrile gloves, goggles, and fume hoods.
- Waste disposal via neutralization (e.g., with aqueous NaOH) to hydrolyze the anhydride moiety.
- Compliance with hazardous chemical regulations for aquatic toxicity mitigation .
Advanced Research Questions
Q. How does the trimethoxysilyl group influence reactivity in polymer formation?
The trimethoxysilyl moiety enables hydrolysis-condensation reactions, forming Si-O-Si networks in hybrid polymers. For example, in copolymerization with alkenyl carbomonocycles, the silane group facilitates crosslinking via sol-gel processes, enhancing thermal stability . Kinetic studies using Si NMR can track hydrolysis rates (e.g., Q/Q speciation) to optimize crosslink density .
Q. What computational methods (e.g., DFT) are suitable for studying this compound’s electronic properties?
Density Functional Theory (DFT) can model frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, studies on analogous triazole-thiones used B3LYP/6-31G(d) to correlate electronic structure with antimicrobial activity . Similar approaches can assess the electrophilicity of the anhydride ring or silane group’s Lewis acidity .
Q. How can researchers resolve contradictions in aquatic toxicity data across polymer matrices?
Discrepancies arise from variable monomer leaching. Methods include:
- Leaching Tests : Submerge polymers in aqueous media (pH 4–9) for 24–72 hours, followed by LC-MS/MS to quantify released monomers .
- Ecotoxicity Assays : Use Daphnia magna acute toxicity tests (OECD 202) to compare toxicity of pure monomer vs. polymer extracts .
Q. What strategies optimize incorporation into hybrid organic-inorganic materials?
Q. How to resolve discrepancies in polymer molecular weight distributions?
Use Gel Permeation Chromatography (GPC) with multi-angle light scattering (MALS) to analyze dispersity (Đ). For example, polymers with Đ > 1.5 indicate uncontrolled radical polymerization; switch to RAFT agents or adjust initiator ratios . MALDI-TOF MS can identify cyclic vs. linear oligomers .
Q. How to evaluate the compound’s role in crosslinking via kinetic modeling?
Q. What methodologies assess hydrolytic stability of silane groups under varying pH?
Conduct hydrolysis in buffered solutions (pH 2–12) at 25–60°C. Analyze via:
- Si NMR to track Si-O-Si network formation.
- Gravimetric analysis post-drying to quantify insoluble fractions. Higher pH (>10) accelerates hydrolysis but may degrade the anhydride ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
